Cas no 2228265-21-0 (2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine)

2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
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- 2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine
- EN300-1949378
- 2228265-21-0
-
- インチ: 1S/C9H12F2N2/c1-7-2-8(5-13-4-7)3-9(10,11)6-12/h2,4-5H,3,6,12H2,1H3
- InChIKey: SSDPMMDARQESGP-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(CC1C=NC=C(C)C=1)F
計算された属性
- せいみつぶんしりょう: 186.09685472g/mol
- どういたいしつりょう: 186.09685472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 38.9Ų
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949378-5.0g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 5g |
$4641.0 | 2023-06-01 | ||
Enamine | EN300-1949378-10g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 10g |
$6882.0 | 2023-09-17 | ||
Enamine | EN300-1949378-10.0g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 10g |
$6882.0 | 2023-06-01 | ||
Enamine | EN300-1949378-0.05g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 0.05g |
$1344.0 | 2023-09-17 | ||
Enamine | EN300-1949378-0.5g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 0.5g |
$1536.0 | 2023-09-17 | ||
Enamine | EN300-1949378-0.25g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 0.25g |
$1472.0 | 2023-09-17 | ||
Enamine | EN300-1949378-1g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 1g |
$1599.0 | 2023-09-17 | ||
Enamine | EN300-1949378-2.5g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 2.5g |
$3136.0 | 2023-09-17 | ||
Enamine | EN300-1949378-0.1g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 0.1g |
$1408.0 | 2023-09-17 | ||
Enamine | EN300-1949378-5g |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine |
2228265-21-0 | 5g |
$4641.0 | 2023-09-17 |
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine 関連文献
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amineに関する追加情報
Research Brief on 2,2-Difluoro-3-(5-methylpyridin-3-yl)propan-1-amine (CAS: 2228265-21-0): Recent Advances and Applications
2,2-Difluoro-3-(5-methylpyridin-3-yl)propan-1-amine (CAS: 2228265-21-0) is a fluorinated amine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and pyridinyl moieties, has shown promising potential in drug discovery, particularly as a building block for novel therapeutic agents. Recent studies have explored its applications in central nervous system (CNS) disorders, oncology, and infectious diseases, leveraging its favorable pharmacokinetic properties and metabolic stability.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) with enhanced blood-brain barrier permeability. The research demonstrated that the difluoromethyl group significantly improved the compound's metabolic resistance to oxidative degradation, thereby extending its half-life in vivo. This finding opens new avenues for developing next-generation antidepressants with reduced dosing frequencies and improved patient compliance.
In the oncology domain, a preclinical investigation reported in Bioorganic & Medicinal Chemistry Letters (2024) utilized this compound to design potent kinase inhibitors targeting aberrant signaling pathways in non-small cell lung cancer (NSCLC). The study revealed that the pyridinyl moiety facilitated optimal binding interactions with the ATP-binding site of mutant EGFR, while the difluoroalkyl chain enhanced cellular uptake. These derivatives exhibited nanomolar potency against resistant NSCLC cell lines, suggesting potential for overcoming tyrosine kinase inhibitor (TKI) resistance.
Furthermore, emerging research has explored the application of 2228265-21-0 in antimicrobial drug development. A recent patent application (WO2023124567) disclosed its incorporation into novel quinolone hybrids exhibiting broad-spectrum activity against multidrug-resistant Gram-negative pathogens. The fluorine atoms were found to critically influence membrane penetration and target affinity, while the amine functionality allowed for structural diversification to mitigate resistance development.
From a synthetic chemistry perspective, advances in the scalable production of 2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine have been achieved through continuous flow chemistry methodologies. A 2024 Organic Process Research & Development paper described an optimized nickel-catalyzed cross-coupling approach that improved yield (82%) and purity (>99.5%) while reducing heavy metal contamination—a critical consideration for pharmaceutical manufacturing.
Ongoing clinical translation efforts focus on addressing the compound's chiral purity requirements, as the (R)-enantiomer has shown 3-5 fold greater biological activity in neurological targets compared to its (S)-counterpart. Recent chiral resolution techniques employing immobilized amylose-derived stationary phases have achieved >98% enantiomeric excess, as reported in a 2024 Chirality publication.
In conclusion, 2,2-difluoro-3-(5-methylpyridin-3-yl)propan-1-amine represents a versatile scaffold with demonstrated applications across multiple therapeutic areas. Its unique physicochemical properties and recent synthetic advancements position it as a valuable asset in medicinal chemistry pipelines. Future research directions may explore its utility in PROTAC design and radiopharmaceutical applications, building upon its established role as a privileged structural motif in drug discovery.
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